molecular formula C14H10N2OS B2781843 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole CAS No. 1965304-73-7

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Cat. No.: B2781843
CAS No.: 1965304-73-7
M. Wt: 254.31
InChI Key: YVNSTLNSERRUHA-UHFFFAOYSA-N
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Description

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is a heterocyclic compound that features both pyridine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole typically involves the condensation of 2-aminopyridine with 2-hydroxybenzaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine and thiazole rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole involves its ability to interact with various molecular targets, including metal ions and biological macromolecules. The compound can form stable complexes with metal ions through coordination bonds, which can alter the photophysical properties of the metal ions and enhance their reactivity. In biological systems, the compound can interact with enzymes and receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical and photophysical properties. This dual-ring structure allows for versatile interactions with metal ions and biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(2-pyridin-2-yl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-13-7-2-1-5-10(13)12-9-18-14(16-12)11-6-3-4-8-15-11/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNSTLNSERRUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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